molecular formula C19H18N2O3 B12368449 1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone

1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone

Cat. No.: B12368449
M. Wt: 322.4 g/mol
InChI Key: MFZKTINXWPQHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isoindoline, a benzoxazole, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and benzoxazole precursors, followed by their coupling through a methanone linkage.

    Isoindoline Synthesis: The isoindoline moiety can be synthesized via the reduction of phthalimide using lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Benzoxazole Synthesis: The benzoxazole ring can be formed through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the isoindoline and benzoxazole units through a methanone linkage, which can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: It is investigated for its potential use in the development of novel polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole, which are known for their antimicrobial and anticancer properties.

Uniqueness

1,3-Dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone is unique due to its combination of isoindoline and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

1,3-dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone

InChI

InChI=1S/C19H18N2O3/c1-11(2)14-7-15(17(22)16-8-20-24-18(14)16)19(23)21-9-12-5-3-4-6-13(12)10-21/h3-8,11,22H,9-10H2,1-2H3

InChI Key

MFZKTINXWPQHBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C2=C1ON=C2)O)C(=O)N3CC4=CC=CC=C4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.